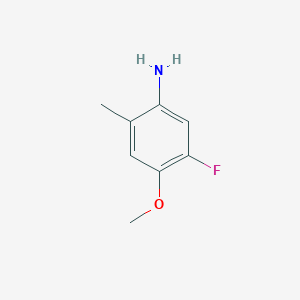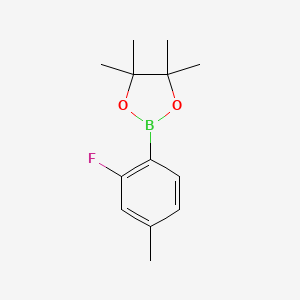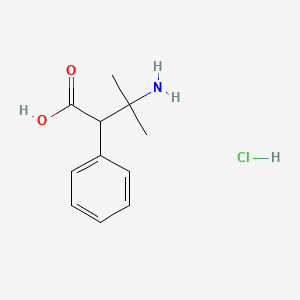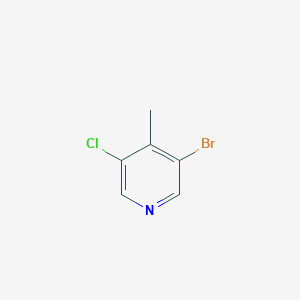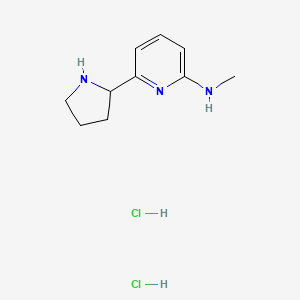
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Übersicht
Beschreibung
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring via a methylene bridge . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . For example, one synthesis method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The molecular structure of “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Drug Discovery
- Application Summary: The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 h .
- Results or Outcomes: This method was used as a starting point for the synthesis of derivatives 78–84 .
2. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application: Initial screening for prolyl-4-hydroxylase inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells . Collagen was also determined by estimating the content of hydroxyproline .
- Results or Outcomes: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Organic Synthesis
- Application Summary: Hindered amines like N-(2-methylpentan-2-yl)pyridin-3-amine, which is structurally similar to “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride”, are traditionally challenging to access. They provide chemically differentiated building blocks for organic synthesis and medicinal chemistry .
- Methods of Application: The specific methods of application can vary widely depending on the desired outcome of the synthesis. Typically, these amines are used in reactions with other organic compounds to form new chemical structures .
- Results or Outcomes: The outcomes also vary widely, but the use of these amines can lead to the preparation of drug candidates containing hindered amine motifs .
4. Antimicrobial Activity
- Application Summary: Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial activity .
- Methods of Application: The specific methods of application can vary, but typically involve the use of these compounds in in vitro assays to test their effectiveness against various types of bacteria or fungi .
- Results or Outcomes: The outcomes can vary, but in general, these compounds have been found to exhibit antimicrobial activity, potentially leading to the development of new antimicrobial drugs .
5. Antiviral Activity
- Application Summary: Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antiviral activity .
- Methods of Application: The specific methods of application can vary, but typically involve the use of these compounds in in vitro assays to test their effectiveness against various types of viruses .
- Results or Outcomes: The outcomes can vary, but in general, these compounds have been found to exhibit antiviral activity, potentially leading to the development of new antiviral drugs .
6. Antitumor Activity
- Application Summary: Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor activity .
- Methods of Application: The specific methods of application can vary, but typically involve the use of these compounds in in vitro assays to test their effectiveness against various types of cancer cells .
- Results or Outcomes: The outcomes can vary, but in general, these compounds have been found to exhibit antitumor activity, potentially leading to the development of new antitumor drugs .
Eigenschaften
IUPAC Name |
N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDHRGWAYNOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



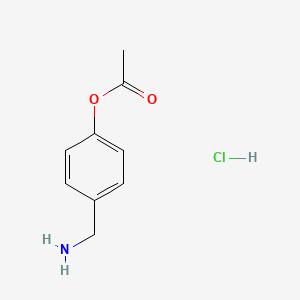
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
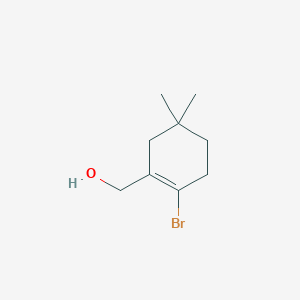

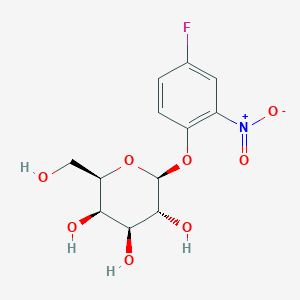
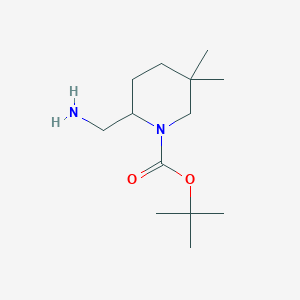
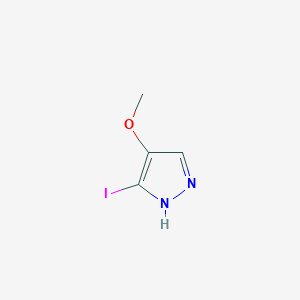
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
